molecular formula C13H18O3 B8456839 4-Hydroxy-2,2-dimethyl-butyric acid benzyl ester

4-Hydroxy-2,2-dimethyl-butyric acid benzyl ester

Cat. No.: B8456839
M. Wt: 222.28 g/mol
InChI Key: VAJMPSJGPAGDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,2-dimethyl-butyric acid benzyl ester is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl 4-hydroxy-2,2-dimethylbutanoate

InChI

InChI=1S/C13H18O3/c1-13(2,8-9-14)12(15)16-10-11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3

InChI Key

VAJMPSJGPAGDKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of benzyl bromide (37.4 g) and 4-hydroxy-2,2-dimethylbutanoic acid, monopotassium salt, (3.4 g) in dimethylformamide (35 mL) was stirred at room temperature for 18 hours. The precipitate was filtered off and the filtrate was evaporated. The residue was chromatographed on silica gel eluting with 2:1 dichloromethane:ethyl acetate to give 3.95 g (89%) of 4-hydroxy-2,2-dimethylbutanoic acid phenylmethyl ester as a colorless oil. A sample was evaporatively distilled to give the analytical sample: bp 160°-165° C./0.25 mm; IR (CHCl3) 3595 (OH), 1707 (C=O) and 687 cm-1 (C6H5); NMR (CDCl3) δ 1.23 (s, 6, CH3), 1.85 (t, 2, CH2), 3.67 (t, 2, CH2), 5.11 (s, 2, CH2) and 7.34 (s, 5, Ph); MS m/e 222,91.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxy-2,2-dimethylbutyric acid monopotassium salt (10.6 g,62.35 mmol) and phenylmethyl bromide (11.63 g, 68 mmol) in 100 ml of DMF was stirred at room temperature for 24 hours and then the mixture was poured into ice/water. The mixture was extracted with ether (3×) and the organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography (silica, 12-66% of ethyl acetate/hexane) to afford 10.02 g (72%) of 4-hydroxy-2,2-dimethylbutyric acid phenylmethyl ester.
Name
4-hydroxy-2,2-dimethylbutyric acid monopotassium salt
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
11.63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Step B To the mixture of 4-hydroxy-2,2-dimethyl-butanoic acid monopotassium salt (60 mmol) and benzyl bromide (8.55 mL, 72 mmol) were added NaI (10.8 g, 72 mmol) and K2CO3 (8.29 g, 60 mmol). The reaction mixture was stirred at reflux for 18 h. The precipitate was filtered off and the filtrate was evaporated. The residue was purified by flash column chromatography (EtOAc: hexanes=1:2) to give 4-hydroxy-2,2-dimethyl-butyric acid benzyl ester as a colorless oil (9 g, 67%)
Name
4-hydroxy-2,2-dimethyl-butanoic acid monopotassium salt
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
8.55 mL
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
8.29 g
Type
reactant
Reaction Step Two

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